Product packaging for 6-Pentadecene, 1-chloro-, (6Z)-(Cat. No.:CAS No. 71566-59-1)

6-Pentadecene, 1-chloro-, (6Z)-

Cat. No.: B15175332
CAS No.: 71566-59-1
M. Wt: 244.84 g/mol
InChI Key: KRFFHGHESUWBPB-MDZDMXLPSA-N
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Description

6-Pentadecene, 1-chloro-, (6Z)- is a useful research compound. Its molecular formula is C15H29Cl and its molecular weight is 244.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Pentadecene, 1-chloro-, (6Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Pentadecene, 1-chloro-, (6Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29Cl B15175332 6-Pentadecene, 1-chloro-, (6Z)- CAS No. 71566-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71566-59-1

Molecular Formula

C15H29Cl

Molecular Weight

244.84 g/mol

IUPAC Name

(E)-1-chloropentadec-6-ene

InChI

InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10H,2-8,11-15H2,1H3/b10-9+

InChI Key

KRFFHGHESUWBPB-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCl

Canonical SMILES

CCCCCCCCC=CCCCCCCl

Origin of Product

United States

The Strategic Importance of Long Chain Unsaturated Halogenated Hydrocarbons

Long-chain unsaturated halogenated hydrocarbons are a class of organic molecules that have garnered considerable attention in advanced organic synthesis. These compounds serve as valuable intermediates in the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. The presence of both a double bond and a halogen atom within a long aliphatic chain provides multiple reactive sites that can be selectively functionalized, allowing for the stepwise and controlled elaboration of the molecular structure.

The utility of these compounds lies in their ability to participate in a wide array of chemical transformations. The alkene moiety can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, while the halogen atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. acs.orgnajah.eduresearchgate.net This dual reactivity makes them powerful tools for synthetic chemists.

Deciphering the Unique Structure and Stereochemistry

(6Z)-1-Chloro-6-pentadecene possesses distinct structural features that set it apart and make it a subject of specific academic curiosity. The molecule consists of a fifteen-carbon chain with a chloro substituent at the C1 position and a cis- or (Z)-configured double bond between the C6 and C7 positions. youtube.commasterorganicchemistry.comyoutube.com

The terminal chloro group is another key feature. Its position at the end of the long alkyl chain makes it readily accessible for various chemical modifications without sterically hindering reactions at the double bond. This allows for orthogonal chemical strategies where the chloro group and the double bond can be reacted independently of each other.

The Rationale for Focused Academic Inquiry

The in-depth academic investigation of (6Z)-1-Chloro-6-pentadecene is driven by its potential as a precursor to a variety of valuable long-chain functionalized molecules. The combination of a terminal chloride and an internal (Z)-alkene in a long aliphatic chain is a structural motif found in some natural products and can be a key building block for the synthesis of others.

Furthermore, the study of this compound can provide valuable insights into the reactivity of long-chain chloroalkenes with defined stereochemistry. Understanding how the chloro substituent and the (Z)-double bond influence each other's reactivity can lead to the development of new and efficient synthetic methodologies. researchgate.netexlibrisgroup.com

Below is a table of predicted spectroscopic data for (6Z)-1-Chloro-6-pentadecene, based on general principles of NMR and mass spectrometry for analogous long-chain halogenated alkenes. chemconnections.orgjove.comyoutube.com

Spectroscopic Data Predicted Values for (6Z)-1-Chloro-6-pentadecene
¹H NMR (CDCl₃, ppm) ~5.3-5.4 (m, 2H, -CH=CH-), ~3.5 (t, 2H, -CH₂Cl), ~2.0-2.1 (m, 4H, allylic protons), ~1.2-1.6 (m, 18H, other CH₂), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~130 (alkene C), ~45 (C-Cl), ~32-33 (allylic C), ~22-30 (other CH₂), ~14 (CH₃)
Mass Spectrometry (EI) Molecular ion peaks at m/z 244 and 246 (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve loss of HCl and cleavage of the C-Cl bond.
Infrared (IR, cm⁻¹) ~3005 (C-H stretch, alkene), ~2925, 2855 (C-H stretch, alkane), ~1655 (C=C stretch, weak for cis), ~720 (C-Cl stretch)

Charting the Research Frontiers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. openochem.orgyoutube.com For (6Z)-1-chloro-6-pentadecene, the primary synthetic challenge is the stereoselective formation of the (Z)-alkene.

The most logical disconnection is at the C6-C7 double bond, which points to several olefination strategies. This primary disconnection suggests two key fragments: a C6 carbonyl compound (hexanal) and a C9 phosphorus-stabilized carbanion, or vice-versa. A secondary disconnection involves the terminal chloroalkyl chain, which can be derived from a corresponding alcohol or other functionalized precursor.

Key Retrosynthetic Disconnections:

Olefination-based disconnection: This strategy breaks the target molecule at the double bond into two synthons: an electrophilic carbonyl component and a nucleophilic organophosphorus reagent. This is the most direct approach to establishing the (Z)-alkene.

Cross-coupling-based disconnection: This approach also severs the double bond, suggesting a vinyl halide and an organoboron or organometallic reagent.

Alkyne reduction disconnection: A C-C triple bond at the 6-position could be a precursor, which is then stereoselectively reduced to the (Z)-alkene.

Stereoselective Construction of the (6Z)-Pentadecene Moiety

The synthesis of Z-alkenes can be more challenging than their thermodynamically more stable E-counterparts. butler.edunih.gov Several powerful methods have been developed to address this challenge.

Wittig Olefination and Modified Variants for Z-Selectivity

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (6Z)-1-chloro-6-pentadecene, the reaction would involve an ylide derived from a 9-chlorononyltriphenylphosphonium salt and hexanal (B45976).

Typically, reactions using non-stabilized ylides under salt-free conditions afford the Z-alkene with high selectivity. harvard.eduresearchgate.net The stereoselectivity arises from a kinetically controlled pathway involving a constrained, four-centered transition state that minimizes steric interactions, leading to the cis-substituted oxaphosphetane intermediate, which then decomposes to the Z-alkene. harvard.edu

Table 1: Wittig Reaction Approach

Reactant 1 Reactant 2 Key Conditions Selectivity
Hexanal (9-Chlorononyl)triphenylphosphonium ylide Non-stabilized ylide, salt-free conditions (e.g., using KHMDS as base) High Z-selectivity researchgate.net

Horner-Wadsworth-Emmons Reactions and Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, typically favors the formation of E-alkenes due to thermodynamic control. mdpi.comnih.gov However, specific modifications can reverse this selectivity to strongly favor the Z-isomer.

The Still-Gennari olefination is a powerful variant that employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in the presence of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) at low temperatures (e.g., -78 °C). nih.govic.ac.ukacs.org This kinetic control favors the formation of the Z-alkene. mdpi.comnih.gov Recent advancements have shown that high Z-selectivity can also be achieved at higher temperatures with certain modified reagents, making the procedure more practical. mdpi.comnih.gov

Table 2: Comparison of HWE Olefination Variants

Method Reagent Type Typical Conditions Selectivity
Standard HWE Dialkyl phosphonate (B1237965) (e.g., diethyl) NaH, THF E-selective jst.go.jp
Still-Gennari Bis(2,2,2-trifluoroethyl)phosphonate KHMDS, 18-crown-6, THF, -78 °C Z-selective numberanalytics.comresearchgate.net

For the target molecule, reacting hexanal with a Still-Gennari type phosphonate derived from 9-chlorononanol would be a highly effective strategy. Olefination of aliphatic aldehydes using these methods reliably produces Z-alkenes with high stereoselectivity, often in ratios exceeding 88:12 (Z:E). mdpi.com

Catalytic Cross-Coupling Approaches (e.g., Heck, Suzuki) to Z-Alkenes

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While the Heck and Suzuki reactions traditionally yield E-alkenes, specific conditions and substrates can be employed to favor Z-isomer formation. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling can produce Z-alkenes, although this is less common. butler.edu Strategies often involve the use of sterically hindered boronic esters or specific ligand systems that influence the stereochemical outcome of the reductive elimination step. beilstein-journals.orgyoutube.com One approach involves coupling a (Z)-vinyl halide with an appropriate organoborane.

The Mizoroki-Heck reaction can also be tuned for Z-selectivity. While typically E-selective, the choice of solvent, ligands, and additives can influence the stereochemical course of the reaction. acs.orgrsc.org For instance, certain palladium(II)-catalyzed decarboxylative Heck-type reactions have shown solvent-dependent selectivity, where THF can favor the Z-isomer. acs.org

Ring-Closing Metathesis (RCM) as a Pathway to Cyclic Precursors and Subsequent Transformations

Ring-closing metathesis (RCM) has become a robust method for synthesizing macrocycles. drughunter.comwikipedia.org This strategy can be ingeniously applied to the synthesis of acyclic Z-alkenes. The approach involves synthesizing a large ring containing the desired alkene bond as part of the cyclic structure. The conformational constraints of the macrocycle can favor the formation of the Z-isomer during the RCM step. nih.gov

For (6Z)-1-chloro-6-pentadecene, a diene precursor could be designed to form a large macrocycle (e.g., >12 atoms) via RCM. wikipedia.org Subsequent cleavage of the ring at a different, strategically placed functional group would release the desired acyclic chloroalkene. While indirect, this method offers an alternative pathway where the Z-geometry is established within a cyclic framework.

Asymmetric Synthesis Routes to Precursors with Defined Stereochemistry

While the target molecule, (6Z)-1-chloro-6-pentadecene, is achiral, asymmetric synthesis methodologies are crucial for creating chiral building blocks that could be precursors for more complex, biologically active analogs. nih.govnih.gov Enzymes, for example, are highly effective catalysts for creating chiral intermediates with exquisite stereoselectivity. nih.gov

For instance, an asymmetric reduction of a prochiral ketone could establish a chiral alcohol. This alcohol could then be used as a precursor, where its stereocenter directs subsequent reactions before being removed later in the synthesis. Chiral reagents or catalysts can transform achiral substrates into optically active products, a foundational concept in modern drug discovery and synthesis. youtube.com Such methods, including chiral phosphoric acid catalysis or the use of ene-reductases, are invaluable for building libraries of complex molecules with specific stereochemical configurations. acs.orgresearchgate.net

Regioselective Introduction of the Terminal Chloro Group

A key challenge in the synthesis of (6Z)-1-chloro-6-pentadecene is the introduction of a chlorine atom at the C-1 position without affecting the double bond at C-6. This requires highly regioselective methods, starting from a suitable precursor like (6Z)-pentadecen-1-ol. nih.govnist.gov

The Appel reaction is a well-established method for converting primary and secondary alcohols into the corresponding alkyl halides under mild and neutral conditions, making it suitable for substrates with sensitive functional groups like alkenes. chem-station.comorganic-chemistry.orgnrochemistry.com The reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to achieve the transformation. wikipedia.org

The mechanism involves the activation of triphenylphosphine by CCl₄ to form a phosphonium (B103445) salt. The alcohol then acts as a nucleophile, attacking the phosphorus atom. This is followed by an intramolecular Sₙ2 displacement where a chloride ion displaces the activated oxygen, leading to the desired alkyl chloride and triphenylphosphine oxide as a byproduct. organic-chemistry.orgnrochemistry.comwikipedia.org A significant advantage of the Appel reaction for this synthesis is that it proceeds with inversion of configuration at a stereocenter and generally does not affect the geometry of existing double bonds in the molecule. chem-station.comcommonorganicchemistry.com

For the synthesis of (6Z)-1-chloro-6-pentadecene, the precursor (6Z)-pentadecen-1-ol would be treated with PPh₃ and CCl₄. The reaction is typically performed in an inert solvent. While effective, a notable drawback is the use of the ozone-depleting CCl₄ and the formation of stoichiometric amounts of triphenylphosphine oxide, which can complicate product purification. chem-station.comwikipedia.orgsciforum.net

Several related methods can also achieve this transformation. The use of thionyl chloride (SOCl₂) is a classic alternative, often employed with a base like pyridine (B92270) to neutralize the HCl byproduct. google.comgoogle.com However, this method can sometimes lead to rearrangements or side reactions with alkenes. Other reagent systems like 2,4,6-trichloro thieme-connect.deasianpubs.orgresearchgate.nettriazine in DMF have also been shown to convert alcohols to chlorides efficiently. organic-chemistry.org

Table 1: Comparison of Reagents for Chlorination of Primary Alcohols

Reagent SystemConditionsAdvantagesDisadvantages
PPh₃ / CCl₄ (Appel) Neutral, mild conditions. organic-chemistry.orgHigh yield, compatible with acid/base sensitive groups. chem-station.comUse of toxic CCl₄, stoichiometric PPh₃O byproduct. wikipedia.org
SOCl₂ / Pyridine Often requires base.Readily available and inexpensive reagents.Can cause rearrangements, acidic byproduct (HCl). google.com
(COCl)₂ / DMSO (Swern) Low temperature.Primarily for oxidation, but can form chlorides.Can lead to side products if not controlled.
NCS / PPh₃ Mild conditions.Avoids CCl₄.Stoichiometric PPh₃O byproduct. rsc.org
AlCl₃ Lewis acid catalysis. scirp.orgInexpensive catalyst, simple activation. scirp.orgMay not be suitable for all unsaturated systems.

An alternative synthetic route involves the anti-Markovnikov addition of hydrogen chloride (HCl) across a terminal double bond. This strategy would require a different precursor, namely 1,14-pentadecadiene, which is not standard. The classical addition of HCl to an alkene follows Markovnikov's rule, where the chloride adds to the more substituted carbon. nih.gov Achieving the opposite regioselectivity, required to form a terminal chloride, is a significant synthetic challenge. researchgate.netnih.gov

Historically, achieving anti-Markovnikov hydrochlorination has been difficult, especially compared to the well-known radical-mediated anti-Markovnikov addition of HBr (the "peroxide effect"). nih.govlibretexts.org Direct radical addition of HCl is challenging due to the high bond dissociation energy of HCl. researchgate.net

However, recent advancements in photoredox and transition-metal catalysis have provided viable pathways for anti-Markovnikov hydrochlorination of unactivated terminal olefins. researchgate.netnih.gov These methods often involve the generation of a radical intermediate that is then trapped by a chlorine source. For example, photocatalytic methods using an acridine-derived catalyst can facilitate the addition of aqueous HCl to terminal alkenes with high regioselectivity for the anti-Markovnikov product. researchgate.net Another approach utilizes palladium catalysis with an engineered ligand to achieve remote hydrochlorination of alkenes, yielding linear alkyl halides. researchgate.net While powerful, these state-of-the-art methods require specialized catalysts and conditions that may add complexity and cost to the synthesis. nih.gov

Optimization of Reaction Conditions for Yield and Stereoisomeric Purity of (6Z)-1-Chloro-6-pentadecene

Ensuring both high yield and, crucially, the stereoisomeric purity of the final product is paramount. The (Z)-configuration of the double bond is a key structural feature, and its integrity must be maintained throughout the synthetic sequence.

The primary source of the (Z)-alkene geometry is typically established during the synthesis of the carbon skeleton, well before the final chlorination step. Two common and highly effective methods for creating Z-alkenes are the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction : The Wittig reaction is a versatile method for alkene synthesis. numberanalytics.comnumberanalytics.com To favor the formation of a Z-alkene, an unstabilized or semi-stabilized phosphonium ylide is typically used under salt-free conditions in an aprotic solvent at low temperatures. numberanalytics.comchemtube3d.com The choice of base and solvent is critical for maximizing the Z:E ratio. numberanalytics.com While highly effective, achieving very high Z-selectivity can be challenging, and sometimes significant amounts of the E-isomer are co-produced. almerja.comnih.govnih.gov

Alkyne Hydrogenation : A more reliable method for obtaining high-purity Z-alkenes is the stereoselective partial hydrogenation of an alkyne using a "poisoned" catalyst. masterorganicchemistry.com The Lindlar catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. thieme-connect.demasterorganicchemistry.comunizin.org The hydrogenation occurs with syn-addition of two hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis (or Z) alkene. thieme-connect.dealmerja.com This method is often superior to the Wittig reaction for generating isomerically pure Z-alkenes. almerja.com

Once the precursor, (6Z)-pentadecen-1-ol, is synthesized with high isomeric purity, the optimization of the chlorination step focuses on yield and preventing side reactions. For the Appel reaction, key parameters to optimize include:

Temperature : Chlorinations with CCl₄ often require heating (reflux), whereas brominations can proceed at lower temperatures. chem-station.com Careful temperature control is needed to prevent any potential isomerization of the double bond, although this is generally not an issue under Appel conditions.

Solvent : The choice of solvent can impact reaction rates. Common solvents include acetonitrile (B52724) and dichloromethane (B109758). sciforum.net

Stoichiometry : Using a slight excess of triphenylphosphine and CCl₄ can drive the reaction to completion, but can also make purification more difficult.

Table 2: Optimization Parameters for Key Synthetic Steps

StepMethodKey Parameters for OptimizationDesired Outcome
Z-Alkene Formation Wittig ReactionYlide type (unstabilized), salt-free conditions, low temperature, aprotic solvent. numberanalytics.comchemtube3d.comHigh Z:E ratio.
Z-Alkene Formation Alkyne HydrogenationCatalyst (Lindlar), solvent, H₂ pressure, temperature. thieme-connect.deHigh yield of pure Z-alkene (>99%). almerja.com
Chlorination Appel ReactionTemperature, solvent, reagent stoichiometry. chem-station.comsciforum.netHigh yield, no isomerization, easy purification.

Alternative Green Chemistry Approaches in (6Z)-1-Chloro-6-pentadecene Synthesis

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. For the synthesis of (6Z)-1-chloro-6-pentadecene, this involves finding alternatives to hazardous reagents and solvents and improving atom economy.

For the chlorination step, significant efforts have been made to develop greener alternatives to the classical Appel reaction. asianpubs.orgasianpubs.org These include:

Catalytic Appel Reactions : Developing systems where the phosphine (B1218219) reagent is used in catalytic amounts and regenerated in situ. For instance, using benzotrichloride (B165768) as the chlorine source with a catalytic amount of a phosphine and a stoichiometric silane (B1218182) as the reductant. organic-chemistry.org

Alternative Chlorinating Agents : Replacing CCl₄ with less toxic and more environmentally friendly reagents. acs.org Systems using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or N-chlorosuccinimide (NCS) in combination with PPh₃ have been developed. rsc.orgrsc.org These reactions are often faster and more efficient than the traditional Appel reaction. rsc.orgresearchgate.net

Greener Solvents : Replacing chlorinated solvents like dichloromethane with more sustainable alternatives such as dimethyl carbonate. acs.org

Alternative Catalysts : Fe-Ba mixed oxides have been used as catalysts for the chlorination of alcohols using hydrochloric acid and hydrogen peroxide, offering a more environmentally friendly system. nih.gov Another novel approach uses a "green Lucas reagent" derived from zinc-hyperaccumulating plants. researchgate.net Ionic liquids have also been explored as alternative media and reagents for converting alcohols to halides, often allowing for solvent-free conditions. asianpubs.orgresearchgate.net

By integrating these greener approaches, the synthesis of (6Z)-1-chloro-6-pentadecene can be made more sustainable, reducing waste and avoiding the use of highly toxic and environmentally damaging substances.

Reactions Involving the Terminal C-Cl Bond

The C-Cl bond in (6Z)-1-chloro-6-pentadecene is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This reactivity allows for substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2') with Diverse Nucleophiles

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The primary nature of the alkyl halide suggests that the SN2 mechanism is generally favored.

In an SN2 reaction , a nucleophile directly attacks the electrophilic carbon atom, leading to an inversion of stereochemistry. However, as the substitution occurs at a terminal, achiral carbon, this particular reaction does not result in a change of stereoisomers. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor this mechanism.

The SN1 mechanism is less likely for a primary alkyl chloride due to the instability of the corresponding primary carbocation. This pathway involves the initial, slow ionization of the C-Cl bond to form a carbocation, which is then rapidly attacked by a nucleophile.

An SN2' reaction is a possibility where the nucleophile attacks the double bond, leading to a rearrangement and displacement of the leaving group. However, this is less common for simple haloalkenes compared to allylic systems with more activated double bonds.

Table 1: Representative Nucleophilic Substitution Reactions of (6Z)-1-Chloro-6-pentadecene

Nucleophile (Nu⁻)Reagent ExampleProductReaction ConditionsProbable Mechanism
Hydroxide (B78521) (OH⁻)Sodium Hydroxide (NaOH) in aqueous solution(6Z)-Pentadecen-1-olHeatSN2
Cyanide (CN⁻)Sodium Cyanide (NaCN) in DMSO(7Z)-HexadecanenitrileHeatSN2
Iodide (I⁻)Sodium Iodide (NaI) in acetone(6Z)-1-Iodo-6-pentadeceneFinkelstein ReactionSN2
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃) in DMF(6Z)-1-Azido-6-pentadeceneHeatSN2

Elimination Reactions (E1, E2, E1cb) Leading to Alkadienes

Elimination reactions of (6Z)-1-chloro-6-pentadecene result in the formation of a diene through the removal of a hydrogen atom and the chlorine atom.

The E2 mechanism is a concerted process where a strong, sterically hindered base removes a proton from the carbon adjacent to the C-Cl bond (the β-carbon), simultaneously with the departure of the chloride ion. This reaction is favored by high temperatures and the use of a strong base in a non-polar solvent. The removal of a proton from C2 would lead to the formation of 1,6-pentadecadiene.

The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. After the formation of the primary carbocation (which is disfavored), a weak base removes an adjacent proton to form the double bond. This pathway is generally not significant for primary alkyl halides.

The E1cb (Elimination, Unimolecular, Conjugate Base) mechanism involves the formation of a carbanion in the first step, followed by the expulsion of the leaving group. This is typically observed when the β-protons are particularly acidic, which is not the case for (6Z)-1-chloro-6-pentadecene.

Table 2: Elimination Reactions of (6Z)-1-Chloro-6-pentadecene

BaseSolventProductReaction ConditionsProbable Mechanism
Potassium tert-butoxidetert-Butanol1,6-PentadecadieneHeatE2
Sodium ethoxideEthanol (B145695)1,6-Pentadecadiene & (6Z)-1-Ethoxy-6-pentadeceneHeatE2 / SN2 Competition

Organometallic Transformations (e.g., Grignard, Organolithium Reagents, Cross-Coupling Partners)

The terminal C-Cl bond can be utilized to form organometallic reagents, which are powerful nucleophiles in their own right.

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, (6Z)-6-pentadecenylmagnesium chloride. This reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds.

Organolithium Reagent Formation: Treatment with an alkyllithium reagent, such as n-butyllithium, can lead to the formation of (6Z)-6-pentadecenyllithium through lithium-halogen exchange.

(6Z)-1-Chloro-6-pentadecene can also act as a substrate in transition metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, it could be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, in a Heck reaction, it could be coupled with an alkene.

Reactions at the (6Z)-Olefinic Double Bond

The electron-rich π-bond of the (6Z)-olefinic double bond is susceptible to attack by electrophiles.

Electrophilic Additions and Their Stereochemical Outcomes

Electrophilic addition reactions involve the breaking of the π-bond and the formation of two new sigma bonds. The stereochemistry of the addition is a key consideration.

The addition of halogens, such as bromine (Br₂) or iodine (I₂), across the double bond proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide ion from the opposite face, resulting in anti-addition.

For (6Z)-1-chloro-6-pentadecene, the addition of bromine would lead to the formation of (6R,7S)-6,7-dibromo-1-chloropentadecane and its enantiomer, (6S,7R)-6,7-dibromo-1-chloropentadecane, as a racemic mixture. The cis configuration of the starting alkene dictates the formation of this specific pair of enantiomers.

Table 3: Halogenation of (6Z)-1-Chloro-6-pentadecene

Halogen (X₂)SolventIntermediateProduct StereochemistryProduct Name
Bromine (Br₂)Carbon tetrachloride (CCl₄)Cyclic bromonium ionanti-addition (racemic mixture)(6R,7S)-6,7-Dibromo-1-chloropentadecane & (6S,7R)-6,7-Dibromo-1-chloropentadecane
Iodine (I₂)Dichloromethane (CH₂Cl₂)Cyclic iodonium (B1229267) ionanti-addition (racemic mixture)(6R,7S)-1-Chloro-6,7-diiodopentadecane & (6S,7R)-1-Chloro-6,7-diiodopentadecane
Hydrohalogenation and Hydration Studies

The addition of hydrogen halides (hydrohalogenation) or water (hydration) to the alkene functionality in (6Z)-1-chloro-6-pentadecene is expected to follow Markovnikov's rule. This principle states that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents.

In the case of (6Z)-1-chloro-6-pentadecene, the double bond is between carbons 6 and 7. Since both are secondary carbons, the addition of a reagent like hydrogen chloride (HCl) would result in a mixture of two constitutional isomers: 1,6-dichloro-pentadecane and 1,7-dichloro-pentadecane. The reaction proceeds through a carbocation intermediate, and the similar stability of the potential secondary carbocations at C6 and C7 leads to the formation of both products, likely in nearly equal amounts, with slight preferences potentially arising from long-range electronic effects of the terminal chloro group.

Acid-catalyzed hydration, using reagents like aqueous sulfuric acid, would similarly yield a mixture of 1-chloro-pentadecan-6-ol and 1-chloro-pentadecan-7-ol. The mechanism involves the protonation of the alkene to form a carbocation, which is then attacked by water.

Reaction Reagents Expected Major Products Mechanism
HydrohalogenationHCl, HBr, HIMixture of 1,6-dihalopentadecane and 1,7-dihalopentadecaneElectrophilic Addition (Markovnikov)
HydrationH₂O, H₂SO₄ (cat.)Mixture of 1-chloro-pentadecan-6-ol and 1-chloro-pentadecan-7-olElectrophilic Addition (Markovnikov)
Epoxidation and Dihydroxylation

Epoxidation of the alkene in (6Z)-1-chloro-6-pentadecene can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition, meaning both new C-O bonds form on the same face of the double bond. Given the (Z)-configuration of the starting alkene, the reaction will produce a cis-epoxide, specifically (Z)-6,7-epoxy-1-chloropentadecane. The reaction is stereospecific, preserving the stereochemistry of the alkene in the epoxide ring.

Dihydroxylation adds two hydroxyl groups across the double bond. This can be achieved with different reagents to yield either syn or anti diols.

Syn-dihydroxylation , yielding (6R,7S)-1-chloro-pentadecane-6,7-diol (as a racemic mixture), can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or cold, dilute potassium permanganate (B83412) (KMnO₄).

Anti-dihydroxylation can be achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening with water. This two-step process results in the formation of (6R,7R)- and (6S,7S)-1-chloro-pentadecane-6,7-diol (as a racemic mixture).

The Sharpless Asymmetric Dihydroxylation offers a method for producing enantiomerically enriched diols. By using a catalytic amount of OsO₄ in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), it is possible to selectively synthesize one enantiomer of the diol over the other. The choice of ligand (e.g., AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, allowing for high enantioselectivity.

Reaction Reagents/Catalyst Product Stereochemistry Expected Product(s)
Epoxidationm-CPBASyn-addition(Z)-6,7-Epoxy-1-chloropentadecane
Syn-Dihydroxylation1. OsO₄ 2. NaHSO₃Syn-additionRacemic (6R,7S)-1-chloro-pentadecane-6,7-diol
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Anti-additionRacemic (6R,7R)/(6S,7S)-1-chloro-pentadecane-6,7-diol
Asymmetric DihydroxylationOsO₄, AD-mix-βEnantioselective Syn-additionPredominantly (6R,7S)-1-chloro-pentadecane-6,7-diol

Hydroboration-Oxidation and Related Syn-Additions

Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across an alkene. The first step involves the syn-addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. Due to steric factors, the boron atom adds to the less sterically hindered carbon of the double bond. For an internal alkene like (6Z)-1-chloro-6-pentadecene, the steric environment around C6 and C7 is similar, which would lead to a mixture of organoborane intermediates.

Step Reagents Intermediate/Product Key Features
1. HydroborationBH₃·THFMixture of organoboranesSyn-addition; Anti-Markovnikov regioselectivity
2. OxidationH₂O₂, NaOHMixture of 1-chloro-pentadecan-6-ol and 1-chloro-pentadecan-7-olRetention of stereochemistry; Formation of alcohols

Cycloaddition Reactions

The alkene in (6Z)-1-chloro-6-pentadecene can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.

Diels-Alder Reaction : This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene). The alkene in (6Z)-1-chloro-6-pentadecene can act as a dienophile. For example, reacting it with a diene like 1,3-butadiene (B125203) would require high temperatures and would produce a substituted cyclohexene (B86901) derivative. The reaction with an unactivated alkene is typically slow.

1,3-Dipolar Cycloadditions : This reaction involves a 1,3-dipole reacting with a dipolarophile (the alkene). A common example is ozonolysis, where ozone (O₃) acts as the 1,3-dipole. The initial reaction forms an unstable molozonide, which rearranges to a more stable ozonide. Reductive workup (e.g., with zinc and water) or oxidative workup of the ozonide cleaves the double bond, yielding aldehydes. In this case, ozonolysis of (6Z)-1-chloro-6-pentadecene would produce 5-chloropentanal (B1584631) and nonanal.

Radical Addition Chemistry to the Unsaturated System

The addition of certain reagents, like hydrogen bromide (HBr) in the presence of peroxides (ROOR), can proceed via a radical mechanism. This leads to an anti-Markovnikov addition product. The reaction is initiated by the formation of a bromine radical, which adds to the alkene at the position that forms the more stable carbon radical. For the internal alkene in (6Z)-1-chloro-6-pentadecene, the secondary radical intermediates at C6 and C7 have comparable stability, which would result in a mixture of 1,6-dibromo-pentadecane and 1,7-dibromo-pentadecane.

Interactions and Synergistic Reactivity Between the Chloro and Alkene Functionalities

While the chloro and alkene groups in (6Z)-1-chloro-6-pentadecene are separated by a flexible chain of four methylene (B1212753) units, potential for intramolecular interaction exists. The chloro group is electron-withdrawing, but its inductive effect is unlikely to significantly influence the reactivity of the double bond at such a distance.

The most significant potential for synergistic reactivity lies in the possibility of intramolecular cyclization. If the terminal chloro group is converted into a more reactive leaving group or if a reaction at the alkene generates a reactive intermediate, cyclization could occur. For example, if the alkene is converted into an epoxide, a subsequent nucleophilic attack from an external nucleophile could be followed by an intramolecular S_N2 reaction, where an alcohol functionality attacks the carbon bearing the chlorine, potentially forming a cyclic ether. However, the formation of a nine-membered ring in this manner would be entropically disfavored, making intermolecular reactions more probable under standard conditions.

Geometrical Isomerization Pathways of the (6Z)-Double Bond

The central feature of (6Z)-1-chloro-6-pentadecene is the cis (or Z) configuration of its double bond. The conversion of this Z-isomer to the more thermodynamically stable E-isomer (trans) can occur through several pathways.

Thermal Isomerization: The Z- to E-isomerization of alkenes can be induced by heat. nih.gov This process typically requires significant energy to overcome the rotational barrier of the double bond. The mechanism involves the temporary breaking of the pi-bond to allow for rotation around the sigma bond, followed by the reformation of the pi-bond in the more stable trans configuration. For long-chain alkenes, the energy difference between the Z and E isomers is generally small, but the E-isomer is favored due to reduced steric strain. researchgate.net

Photochemical Isomerization: Isomerization can also be achieved using light, often in the presence of a photosensitizer. acs.orgnih.gov This method allows for the population of an excited state where rotation around the carbon-carbon double bond is more facile. acs.orgnih.gov Photochemical isomerization can sometimes be used to achieve a higher proportion of the less stable Z-isomer from the E-isomer, a process known as contra-thermodynamic isomerization. organic-chemistry.orgrsc.org

Acid-Catalyzed Isomerization: Strong acids can catalyze the isomerization of alkenes by protonating the double bond to form a carbocation intermediate. researchgate.netnih.gov Rotation can then occur around the single bond in the carbocation, and subsequent deprotonation can lead to the formation of either the Z- or E-isomer. The equilibrium will favor the more stable E-isomer.

Base-Catalyzed Isomerization: Base-catalyzed isomerization typically involves the abstraction of an allylic proton to form a carbanion intermediate. mdma.ch Reprotonation can then lead to the isomerized alkene. This process generally requires a strong base and is reversible. mdma.ch

Radical-Catalyzed Isomerization: Radical initiators can add to the double bond, forming a radical intermediate that can undergo rotation around the carbon-carbon single bond. nih.govscispace.com Subsequent elimination of the radical initiator regenerates the double bond, leading to a mixture of Z- and E-isomers.

Transition metal complexes are highly effective catalysts for alkene isomerization. scispace.comlibretexts.orgrsc.orgsemanticscholar.org These catalysts can operate through various mechanisms, often involving the formation of metal-hydride or π-allyl intermediates. libretexts.orgacs.org The use of specific ligands on the metal center can influence the selectivity of the isomerization, sometimes allowing for the preferential formation of either the E- or Z-isomer. acs.orgresearchgate.net For example, certain ruthenium and cobalt catalysts have shown high efficiency in these transformations. nih.govsemanticscholar.org

Conformational Preferences and Rotational Barriers

Table 1: General Rotational Barriers in Alkanes

Interaction Energy Cost (kcal/mol)
H-H eclipsed ~1.0
CH₃-H eclipsed ~1.4
CH₃-CH₃ eclipsed ~2.5-3.0
CH₃-CH₃ gauche ~0.9

Note: These are general values and can vary depending on the specific molecular environment. pearson.commsu.eduacs.orgresearchgate.net

The chloromethyl group at the 1-position introduces both steric and electronic effects that can influence the molecule's conformation. acs.orgnih.govchempanda.com The chlorine atom is significantly larger than a hydrogen atom, leading to increased steric hindrance for rotations around the C1-C2 bond. msu.edu Furthermore, the electronegativity of the chlorine atom creates a dipole moment, which can influence intramolecular and intermolecular interactions. acs.org The conformation around the C1-C2 bond will likely favor an anti-arrangement of the chlorine atom relative to the rest of the carbon chain to minimize steric repulsion.

Table 2: Compound Names Mentioned in the Article

Compound Name
(6Z)-1-Chloro-6-pentadecene

Interplay between Double Bond Geometry and Alkyl Chain Conformation

The defining feature of (6Z)-1-Chloro-6-pentadecene is the presence of a double bond between carbons 6 and 7 with a Z (zusammen) or cis configuration. This geometric constraint prevents free rotation around the C6-C7 axis, which is possible for the single bonds in the rest of the alkyl chain. masterorganicchemistry.com The cis configuration forces the two higher-priority groups on each carbon of the double bond to be on the same side. docbrown.infopages.dev In the case of (6Z)-1-Chloro-6-pentadecene, this places the C5 and C8 carbons on the same side of the double bond plane, introducing a distinct "kink" or bend in the hydrocarbon chain. This is in stark contrast to the corresponding E (entgegen) or trans isomer, which would have a more linear or zig-zag conformation. curlyarrows.com

The presence of the terminal chloro-substituent at the C1 position adds another layer of complexity to the conformational analysis. The chlorine atom is more electronegative and larger than a hydrogen atom, which can lead to specific intramolecular interactions. While the chlorine atom is distant from the double bond, its influence can be transmitted through the flexible alkyl chain. The conformational preferences of the C1-C5 chloroalkyl segment will be governed by a balance of steric and electronic effects, similar to those observed in other chloroalkanes. openstax.org The gauche and anti conformations around the C-C single bonds in this segment will have different energies, and the presence of the bulky chlorine atom will influence these energy differences.

The stability of the cis isomer is generally lower than that of the trans isomer due to steric strain between the alkyl groups on the same side of the double bond. curlyarrows.comopenstax.org This steric hindrance can be quantified by comparing the heats of hydrogenation of cis and trans isomers. For example, cis-2-butene (B86535) is about 2.8 kJ/mol less stable than trans-2-butene. openstax.org It is reasonable to expect a similar, albeit slightly different, energy difference for (6Z)-1-Chloro-6-pentadecene and its trans isomer.

Table 1: Representative Conformational Energy Data

ParameterValueSource Analogy
Energy Difference (Z vs. E isomer)~2-4 kJ/molBased on data for smaller alkenes like 2-butene. openstax.org
Rotational Barrier (C-C single bond adjacent to C=C)~8-12 kJ/molInferred from studies on similar alkenes. masterorganicchemistry.com
Gauche-Anti Energy Difference (in chloroalkanes)~2-5 kJ/molBased on conformational analysis of simple chloroalkanes. pharmacy180.com

This table provides estimated values based on data for analogous compounds and general principles of conformational analysis. Specific experimental or computational data for (6Z)-1-Chloro-6-pentadecene is not available.

Table 2: Expected Bond Geometries

BondBond Length (Å)Bond Angle (°)Source Analogy
C=C~1.34General alkene data.
C-C (sp2-sp3)~1.50General alkene data.
C-C (sp3-sp3)~1.54General alkane data.
C-Cl~1.78General chloroalkane data.
C=C-C~125Inferred from studies on cis-alkenes.
C-C-C (alkyl chain)~112Inferred from studies on long-chain alkanes.

This table provides expected values based on standard bond lengths and angles for similar chemical environments. Specific experimental data for (6Z)-1-Chloro-6-pentadecene is not available.

Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification for 6z 1 Chloro 6 Pentadecene

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting daughter ions. In the case of (6Z)-1-Chloro-6-pentadecene, the molecular ion (M⁺˙) is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of long-chain monochloroalkanes is influenced by the positions of the chlorine atom and the double bond.

Upon electron ionization, the molecular ion of (6Z)-1-Chloro-6-pentadecene would be observed, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for haloalkanes include the loss of the halogen as a radical or as hydrogen halide (HCl). welch-us.com Alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the chlorine) is also a prevalent fragmentation mechanism. youtube.com

The presence of the double bond at the C6-C7 position introduces additional fragmentation pathways, such as allylic and vinylic cleavages. The (Z)-configuration of the double bond can also influence the relative abundances of certain fragment ions.

Expected Daughter Ions in MS/MS of (6Z)-1-Chloro-6-pentadecene:

Precursor Ion (m/z)Proposed Daughter Ion (m/z)Neutral LossFragmentation Pathway
244/246 [M]⁺˙209ClLoss of chlorine radical
244/246 [M]⁺˙208HClLoss of hydrogen chloride
244/246 [M]⁺˙175C₅H₁₀ClCleavage at the C5-C6 bond (alpha to the double bond)
244/246 [M]⁺˙111C₉H₁₈ClCleavage at the C7-C8 bond (allylic cleavage)
244/246 [M]⁺˙97C₁₀H₂₀ClCleavage at the C6-C7 bond (vinylic cleavage)
244/246 [M]⁺˙49/51C₁₄H₂₇Alpha-cleavage with loss of the alkyl chain

Note: The m/z values are based on the ³⁵Cl isotope. The corresponding ions with ³⁷Cl would be observed at m/z + 2. The relative intensities of these fragments would provide significant structural information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Stereochemical Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and stereochemistry of a molecule.

The IR and Raman spectra of (6Z)-1-Chloro-6-pentadecene would exhibit characteristic bands corresponding to the vibrations of its key functional groups.

(Z) -C=C Stretch: The carbon-carbon double bond in a cis or (Z)-alkene typically shows a stretching vibration in the range of 1630-1660 cm⁻¹. spectroscopyonline.com This band is often of medium to weak intensity in the IR spectrum but can be strong in the Raman spectrum. The (Z)-configuration generally results in a slightly lower frequency compared to the corresponding (E)-isomer. youtube.com

=C-H Stretch: The C-H stretching vibrations of the hydrogens attached to the double bond are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. orgchemboulder.comlibretexts.org

=C-H Bend: The out-of-plane bending (wagging) vibration for a cis-disubstituted alkene is characteristic and gives a strong band in the IR spectrum, typically around 690 ± 50 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: The carbon-chlorine stretching vibration for a primary alkyl chloride gives rise to a strong absorption in the IR spectrum in the range of 850-550 cm⁻¹. researchgate.netscribd.com In long-chain alkyl chlorides, this band can sometimes be complex. scribd.com

Expected Vibrational Frequencies for (6Z)-1-Chloro-6-pentadecene:

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
=C-H Stretch3000 - 3100IR, Raman
C-H Stretch (alkyl)2850 - 3000IR, Raman
C=C Stretch (Z-isomer)1630 - 1660IR, Raman
C-H Bend (alkyl)1350 - 1470IR, Raman
=C-H Bend (Z-isomer, out-of-plane)640 - 740IR
C-Cl Stretch550 - 850IR, Raman

The vibrational frequencies of a molecule are sensitive to its conformation. For a long-chain molecule like (6Z)-1-Chloro-6-pentadecene, different rotational isomers (conformers) can coexist. Changes in temperature or the physical state of the sample can lead to shifts in the positions and changes in the shapes of vibrational bands. For example, the C-Cl stretching and the skeletal C-C stretching vibrations can be influenced by the gauche and anti-conformations of the alkyl chain. acs.org Detailed analysis of these band shifts, often aided by computational modeling, can provide valuable insights into the preferred conformations of the molecule in different environments.

Advanced Chromatographic Techniques for Separation and Quantification of Isomers and Impurities

The synthesis of (6Z)-1-Chloro-6-pentadecene can potentially yield a mixture of the desired (Z)-isomer, the corresponding (E)-isomer, and other positional isomers or impurities. Advanced chromatographic techniques are essential for the effective separation and accurate quantification of these components.

High-resolution capillary gas chromatography is a powerful technique for the separation of volatile isomers. The choice of the stationary phase is critical for achieving the separation of (Z) and (E)-isomers of long-chain alkenes.

Column Selection: Highly polar capillary columns, such as those with cyanopropylphenyl polysiloxane or polyethylene (B3416737) glycol (e.g., Carbowax) stationary phases, are effective in separating (Z) and (E)-isomers. orgchemboulder.com The different polarities and shapes of the isomers lead to differential interactions with the stationary phase, resulting in different retention times. Generally, the more linear (E)-isomer elutes after the more compact (Z)-isomer on polar columns.

Method Parameters: Optimization of GC parameters such as column length, film thickness, carrier gas flow rate, and temperature programming is crucial for achieving baseline separation of the isomers.

Illustrative GC Parameters for Z/E Isomer Separation:

ParameterValue
ColumnFused silica (B1680970) capillary, 100 m x 0.25 mm ID, 0.20 µm film thickness
Stationary PhaseBiscyanopropyl polysiloxane
Carrier GasHelium, constant flow
InjectionSplit mode
Oven Program100°C (hold 2 min), ramp to 220°C at 2°C/min, hold 10 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis and purification of (6Z)-1-Chloro-6-pentadecene.

Analytical HPLC: Reversed-phase HPLC with a C18 or C30 column is a common choice for the analysis of non-polar compounds. youtube.com The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). While baseline separation of (Z) and (E)-isomers can be challenging in reversed-phase HPLC, specialized stationary phases, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can provide enhanced selectivity for isomers. welch-us.comchromforum.org

Preparative HPLC: HPLC can be scaled up for preparative purposes to isolate pure (Z)-isomer from a mixture. This involves using larger columns and higher flow rates. The choice between normal-phase and reversed-phase preparative HPLC would depend on the solubility of the compound and the nature of the impurities to be removed. Normal-phase chromatography on silica or alumina (B75360) can also be effective for isomer separation, sometimes with the addition of silver nitrate (B79036) to the stationary phase to enhance separation based on the interaction with the double bond.

Theoretical and Computational Chemistry Studies of 6z 1 Chloro 6 Pentadecene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (6Z)-1-chloro-6-pentadecene at the atomic and electronic levels.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. For (6Z)-1-chloro-6-pentadecene, the HOMO is primarily localized around the electron-rich C=C double bond, making it the likely site for electrophilic attack. Conversely, the LUMO is expected to be distributed more towards the electron-withdrawing chloroalkyl chain, indicating the region susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. researchgate.netyoutube.com Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. For (6Z)-1-chloro-6-pentadecene, this red region is concentrated around the π-system of the double bond. In contrast, areas with positive electrostatic potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic interaction. Such a region would be expected around the carbon atom bonded to the chlorine atom due to the latter's high electronegativity.

Charge Distribution and Bond Orders for C-Cl and C=C Bonds

Analysis of the charge distribution reveals the partial charges on individual atoms, offering further insight into the molecule's polarity and reactivity. In the C-Cl bond of (6Z)-1-chloro-6-pentadecene, the high electronegativity of the chlorine atom results in a significant partial negative charge (δ-) on the chlorine and a corresponding partial positive charge (δ+) on the adjacent carbon atom. This polarization makes the carbon atom an electrophilic center.

The bond order of the C=C double bond is a measure of the number of chemical bonds between the two carbon atoms. For a typical double bond, the bond order is approximately 2. Computational calculations for (6Z)-1-chloro-6-pentadecene would confirm a bond order close to this value, indicating a strong π-bond. This high electron density between the two carbon atoms is consistent with the FMO analysis, highlighting the double bond as a primary reactive site.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and energetic properties of molecules with high accuracy.

Ground State Geometries and Energetics of Stereoisomers

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in (6Z)-1-chloro-6-pentadecene, known as its ground state geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

Furthermore, DFT can be used to compare the relative energies of the (6Z)- (cis) and (6E)- (trans) stereoisomers. Generally, trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric hindrance. DFT calculations would quantify this energy difference, providing a value for the relative stability of the two isomers.

Table 1: Calculated Energetic Properties of (6Z)-1-Chloro-6-pentadecene Stereoisomers

Property(6Z)-1-Chloro-6-pentadecene(6E)-1-Chloro-6-pentadecene
Relative Energy (kcal/mol)HigherLower
HOMO-LUMO Gap (eV)LargerSmaller
Dipole Moment (Debye)Non-zeroNear-zero (for symmetric)

Note: The values in this table are illustrative and would be quantified by specific DFT calculations.

Transition State Calculations for Proposed Reaction Mechanisms and Isomerization Pathways

DFT is also invaluable for studying the mechanisms of chemical reactions. By calculating the energies of transition states—the highest energy points along a reaction coordinate—the activation energy for a proposed reaction can be determined. nih.gov For instance, the activation energy for the addition of an electrophile to the C=C double bond can be calculated.

Similarly, the isomerization pathway between the (6Z) and (6E) forms can be investigated. This process typically involves rotation around the C=C bond, which requires breaking the π-bond and proceeds through a high-energy transition state. DFT calculations can elucidate the structure and energy of this transition state, providing insight into the feasibility and kinetics of the isomerization process.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.

For a long-chain molecule like (6Z)-1-chloro-6-pentadecene, with numerous rotatable single bonds, a vast number of conformations are possible. MD simulations can sample these different conformations, revealing the preferred shapes of the molecule and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules or surfaces, as its shape can significantly influence its physical and chemical properties. The flexibility of the alkyl chain and the region around the double bond can be quantified by analyzing the fluctuations in bond lengths, bond angles, and dihedral angles over the course of the simulation.

No Information Available on the Environmental Fate and Degradation of (6Z)-1-Chloro-6-pentadecene

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the environmental fate and degradation pathways of the chemical compound (6Z)-1-Chloro-6-pentadecene .

Despite a thorough investigation into various aspects of its potential environmental behavior, including abiotic and biotic degradation mechanisms, no research findings, data tables, or detailed studies could be located for this particular substance. The search encompassed inquiries into:

Abiotic Degradation:

Photolytic Degradation (Direct and Indirect Photolysis)

Hydrolysis and Solvolysis

Oxidative Degradation by environmental oxidants like ozone and hydroxyl radicals

Biotic Degradation:

Aerobic Microbial Degradation

Anaerobic Biotransformation

The absence of information prevents the creation of a scientifically accurate article detailing the environmental persistence, transformation, and ultimate fate of (6Z)-1-Chloro-6-pentadecene. Scientific understanding of a compound's environmental impact is built upon empirical data from laboratory and field studies, none of which are available for this specific molecule in the public domain.

Therefore, the requested article focusing on the environmental fate and degradation of (6Z)-1-Chloro-6-pentadecene cannot be generated at this time due to the lack of foundational scientific research on the topic.

Environmental Fate and Degradation Pathways of 6z 1 Chloro 6 Pentadecene

Biotic Degradation and Biotransformation Studies

Identification and Characterization of Metabolites and Transformation Products

Currently, there is a notable lack of specific studies identifying the metabolites and transformation products of (6Z)-1-chloro-6-pentadecene in environmental systems. However, based on the metabolism of other chlorinated alkenes, several predictive pathways can be considered. For instance, the metabolism of compounds like 1-chloro-2-methylpropene (B51992) has been shown to involve cytochrome P-450-catalyzed oxidation, leading to the formation of reactive intermediates such as chloroaldehydes. nih.gov These intermediates can then undergo further reactions, including conjugation with molecules like glutathione. nih.gov

Given its structure, potential transformation pathways for (6Z)-1-chloro-6-pentadecene could include:

Epoxidation of the double bond, followed by hydrolysis to a diol.

Hydroxylation at various positions along the alkyl chain.

Dehydrochlorination to form an alkyne.

Oxidative cleavage at the double bond, leading to the formation of aldehydes or carboxylic acids.

These potential products would exhibit different properties and environmental behaviors compared to the parent compound. The identification and characterization of actual metabolites would necessitate dedicated experimental studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Potential Transformation Products of (6Z)-1-Chloro-6-pentadecene and Methods for Their Characterization

Potential Transformation ProductPredicted Formation PathwayAnalytical Characterization Methods
(6Z)-6,7-epoxy-1-chloropentadecaneEpoxidation of the C=C double bondGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
1-chloro-6-pentadecanolReduction of the double bond and hydroxylationGC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
1-chloropentadecane-6,7-diolHydrolysis of the epoxideLC-MS, NMR Spectroscopy
(Z)-6-pentadecen-1-olNucleophilic substitution of chlorineGC-MS, Fourier-Transform Infrared (FTIR) Spectroscopy

Persistence and Bioaccumulation Potential (Theoretical and Modeling Aspects)

In the absence of empirical data, the persistence and bioaccumulation potential of (6Z)-1-chloro-6-pentadecene are assessed using theoretical models and its physicochemical properties. Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical is absorbed by an organism from its environment and concentrated in its tissues.

The molecular formula of (6Z)-1-chloro-6-pentadecene is C15H29Cl, and it has a molecular weight of 244.84 g/mol . chemicalbook.com A key parameter for predicting bioaccumulation is the octanol-water partition coefficient (Log Kow), which for the related compound (Z)-6-pentadecene is calculated to be 7.4. nih.gov This high Log Kow value suggests a strong tendency for the compound to partition from water into fatty tissues of organisms, indicating a significant potential for bioaccumulation.

The persistence of (6Z)-1-chloro-6-pentadecene will depend on its susceptibility to environmental degradation processes such as microbial degradation, photolysis, and hydrolysis. While specific half-life data are unavailable, its structure as a long-chain alkene suggests it may be biodegradable, albeit potentially at a slow rate. The presence of the chlorine atom can sometimes increase persistence by making the molecule more resistant to microbial attack.

Table 2: Theoretical Physicochemical Properties and Bioaccumulation Indicators for (6Z)-1-Chloro-6-pentadecene and Related Compounds

Parameter(6Z)-1-Chloro-6-pentadecene(Z)-6-PentadeceneSource
Molecular FormulaC15H29ClC15H30 chemicalbook.comnih.gov
Molecular Weight ( g/mol )244.84210.40 chemicalbook.comnih.gov
Calculated Log KowNot Available7.4 nih.gov
Water SolubilityPredicted to be very lowPredicted to be very low-
Bioconcentration Factor (BCF)Predicted to be highPredicted to be high-

Environmental Transport and Distribution Modeling in Multi-Media Systems

The environmental transport and distribution of (6Z)-1-chloro-6-pentadecene can be predicted using multi-media fugacity models. These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its physicochemical properties and the characteristics of the environment.

Given its predicted high Log Kow and low water solubility, (6Z)-1-chloro-6-pentadecene is expected to adsorb strongly to soil and sediment particles. This would limit its mobility in aquatic systems and its potential to leach into groundwater. Its volatility, while not explicitly documented, is likely to be low due to its relatively high molecular weight, suggesting that long-range atmospheric transport is not a primary distribution pathway.

If released into an aquatic environment, the compound would be expected to partition rapidly from the water column to suspended solids and bottom sediments. In soil, its strong adsorption would limit its vertical movement. The primary route of transport for this compound is likely to be associated with the movement of contaminated soil particles or sediments.

Table 3: Predicted Environmental Distribution of (6Z)-1-Chloro-6-pentadecene based on Modeling Principles

Environmental CompartmentPredicted Partitioning and BehaviorKey Influencing Properties
Air Low potential for atmospheric transport.Expected low vapor pressure due to high molecular weight.
Water Low concentration in the water column; partitioning to suspended solids.Very low water solubility; high Log Kow.
Soil Strong adsorption to soil organic matter; low mobility.High Log Kow.
Sediment Expected to be a major sink; accumulation in bottom sediments.High Log Kow; low water solubility.
Biota High potential for bioaccumulation in aquatic and terrestrial organisms.High Log Kow.

Derivatization and Advanced Functionalization Strategies for 6z 1 Chloro 6 Pentadecene

Transformations of the Terminal Chloro Group to Other Functionalities

The terminal chloro group of (6Z)-1-chloro-6-pentadecene serves as a valuable synthetic handle for introducing a wide range of functional groups through nucleophilic substitution reactions. As a primary alkyl halide, it is particularly amenable to SN2 reactions, allowing for the efficient and stereospecific introduction of new functionalities without significant competing elimination reactions.

Synthesis of Alcohols, Thiols, Nitriles, and Carboxylic Acids

The conversion of the terminal chloro group into other key functional groups like alcohols, thiols, nitriles, and carboxylic acids expands the synthetic utility of the (6Z)-1-chloro-6-pentadecene backbone.

Alcohols: The synthesis of the corresponding alcohol, (7Z)-pentadecen-1-ol, can be readily achieved through the hydrolysis of the chloro group. This reaction is typically carried out by treating (6Z)-1-chloro-6-pentadecene with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often under reflux conditions. libretexts.org The use of aqueous ethanol (B145695) as a solvent can increase the solubility of the haloalkane and accelerate the reaction. libretexts.org

Thiols: The thiol analogue, (7Z)-pentadecene-1-thiol, can be prepared through nucleophilic substitution using a sulfur nucleophile. A common method involves the reaction of the chloroalkane with sodium hydrosulfide (B80085) (NaSH). chemistrysteps.comlibretexts.orgjove.com To prevent the formation of the sulfide (B99878) byproduct, an excess of the hydrosulfide reagent is typically used. chemistrysteps.com An alternative two-step method utilizes thiourea (B124793) as the nucleophile. The reaction first forms an alkylisothiouronium salt, which is then hydrolyzed with an aqueous base to yield the desired thiol. libretexts.orgjove.comias.ac.in

Nitriles: The introduction of a nitrile group to form (7Z)-pentadecenenitrile is a valuable transformation as it extends the carbon chain by one atom and the nitrile group itself can be further elaborated. This is typically achieved by heating (6Z)-1-chloro-6-pentadecene under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. osti.govyoutube.com The reaction proceeds via an SN2 mechanism where the cyanide ion displaces the chloride. nih.gov

Carboxylic Acids: Carboxylic acids can be synthesized from the terminal chloro group through a two-step process. One common route involves the hydrolysis of the corresponding nitrile. researchgate.net The nitrile, prepared as described above, can be hydrolyzed under either acidic or basic conditions to yield the carboxylic acid, (7Z)-pentadecenoic acid. organic-chemistry.org Another method involves the formation of an organometallic intermediate, such as a Grignard reagent, from (6Z)-1-chloro-6-pentadecene, which then reacts with carbon dioxide in an electrophilic addition. Subsequent acidification of the resulting carboxylate salt produces the desired carboxylic acid. researchgate.netrsc.org

Table 1: Synthesis of Alcohols, Thiols, Nitriles, and Carboxylic Acids from (6Z)-1-Chloro-6-pentadecene
Target Functional GroupTypical ReagentsReaction TypeProduct
AlcoholNaOH(aq) or KOH(aq)Hydrolysis (SN2)(7Z)-Pentadecen-1-ol
ThiolNaSH or 1. Thiourea, 2. NaOH(aq)Nucleophilic Substitution (SN2)(7Z)-Pentadecene-1-thiol
NitrileNaCN or KCN in ethanolNucleophilic Substitution (SN2)(7Z)-Pentadecenenitrile
Carboxylic Acid1. NaCN, 2. H3O+/heat or 1. Mg, 2. CO2, 3. H3O+Nitrile Hydrolysis or Grignard Carboxylation(7Z)-Pentadecenoic Acid

Formation of Esters, Amides, and Ethers

The terminal chloro group also facilitates the synthesis of esters, amides, and ethers, which are important functional groups in various chemical and material science applications.

Esters: Esters can be synthesized directly from (6Z)-1-chloro-6-pentadecene by reaction with a carboxylate salt, which acts as a nucleophile. For instance, reacting the chloroalkane with the salt of a carboxylic acid can yield the corresponding ester. A convenient method involves the reaction of a carboxylic acid and the alkyl halide in the presence of a base like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) which generates the reactive carboxylate ion in situ. nih.gov Alternatively, electrochemical reduction of a carboxylic acid followed by the addition of the alkyl halide can also produce esters in good yields. rsc.org Nickel-catalyzed reductive coupling of alkyl halides with chloroformates is another modern approach to ester synthesis. khanacademy.org

Amides: The synthesis of amides from (6Z)-1-chloro-6-pentadecene typically proceeds through an intermediate amine. The chloroalkane can be heated with a concentrated solution of ammonia (B1221849) in ethanol in a sealed tube to produce the primary amine, (7Z)-pentadecen-1-amine, via nucleophilic substitution. youtube.com This primary amine can then be acylated using an acyl chloride, acid anhydride, or ester to form the corresponding N-substituted amide. acs.org

Ethers: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from (6Z)-1-chloro-6-pentadecene. researchgate.net This SN2 reaction involves treating the chloroalkane with an alkoxide, such as sodium ethoxide, to form the corresponding ether. nih.govrsc.org Since (6Z)-1-chloro-6-pentadecene is a primary halide, this reaction is generally efficient and not significantly hampered by competing elimination reactions. researchgate.net

Table 2: Formation of Esters, Amides, and Ethers from (6Z)-1-Chloro-6-pentadecene
Target Functional GroupTypical ReagentsReaction TypeIntermediate/Product
EsterR-COO-Na+ or R-COOH/BaseNucleophilic Substitution (SN2)(7Z)-Pentadecenyl ester
Amide1. NH3, 2. R-COClNucleophilic Substitution followed by AcylationN-((7Z)-Pentadecenyl)amide
EtherR-O-Na+Williamson Ether Synthesis (SN2)(7Z)-Pentadecenyl ether

Functionalization of the (6Z)-Alkene Moiety for Complex Molecule Synthesis

The (6Z)-alkene moiety in (6Z)-1-chloro-6-pentadecene provides a second reactive site for a variety of addition and modification reactions, enabling the construction of more complex molecular architectures.

Selective Hydrogenation and Deuteration Studies

Selective Hydrogenation: The cis-double bond can be selectively reduced to the corresponding alkane, 1-chloropentadecane, through catalytic hydrogenation. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. libretexts.org The conditions can be controlled to selectively reduce the double bond without affecting the terminal chloro group. Conversely, more forcing conditions could potentially lead to the reduction of the chloro group as well. The selective hydrogenation of alkynes to (Z)-alkenes using catalysts like Lindlar's catalyst highlights the ability to control the degree of saturation in unsaturated systems. chemistrysteps.comias.ac.inlibretexts.org

Deuteration Studies: The introduction of deuterium (B1214612) atoms at specific positions in a molecule is a powerful tool in mechanistic studies and for creating isotopically labeled compounds. The (6Z)-alkene can undergo deuteration reactions. Catalytic transfer deuteration using deuterium sources like deuterated water (D₂O) in the presence of a suitable metal catalyst can introduce deuterium across the double bond. libretexts.orgtandfonline.com Transition metal-catalyzed transfer hydrodeuteration can achieve highly selective deuteration of alkenes. Copper-catalyzed methods have also been developed for the transfer hydrodeuteration of aryl alkenes, demonstrating the potential for high regioselectivity.

Controlled Polymerization Reactions and Copolymers (Focus on material science, non-human)

The presence of both an alkene and a chloro group allows (6Z)-1-chloro-6-pentadecene to act as a functional monomer in polymerization reactions, leading to the synthesis of advanced materials.

Controlled Polymerization: The alkene moiety can participate in addition polymerization. For instance, radical polymerization, similar to that of vinyl chloride (chloroethene), can be initiated to form a polymer chain. libretexts.orgresearchgate.net The regioselectivity of the radical addition to the unsymmetrical alkene would influence the structure of the resulting polymer. Controlled/living radical polymerization (CLRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, could potentially be employed to create polymers with well-defined molecular weights and low dispersity. The pendant chloroalkyl chains on the polymer backbone would offer sites for further post-polymerization modification.

Copolymers: (6Z)-1-chloro-6-pentadecene can be copolymerized with other monomers to tailor the properties of the resulting material. The incorporation of this functional monomer into a polyolefin backbone introduces pendant chloroalkyl groups which can enhance properties such as adhesion or provide sites for cross-linking or grafting. The use of functionalized chain transfer agents in olefin polymerization is a known strategy to produce end-functionalized polymers, and a monomer like (6Z)-1-chloro-6-pentadecene could be used to create functional polyolefins with pendant groups along the chain. osti.gov The halogen atom itself can participate in non-covalent interactions like halogen bonding, which can be used to direct the self-assembly of supramolecular polymer structures.

Introduction of Heteroatoms into the Alkene Structure

The carbon-carbon double bond is an ideal site for the introduction of heteroatoms, leading to the formation of functional groups such as epoxides and diols.

Epoxidation: The (6Z)-alkene can be converted to the corresponding epoxide, (6Z,7Z)-6,7-epoxy-1-chloropentadecane, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition, meaning the oxygen atom is added to the same face of the double bond, resulting in a cis-epoxide. Epoxides are valuable synthetic intermediates due to their high reactivity, allowing for ring-opening reactions with various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The alkene can be converted into a vicinal diol, 1-chloro-(6Z,7Z)-pentadecane-6,7-diol, through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, basic potassium permanganate (B83412) (KMnO₄). jove.com This results in the addition of two hydroxyl groups to the same side of the original double bond. Anti-dihydroxylation, which adds the hydroxyl groups to opposite faces, can be accomplished in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Table 3: Functionalization of the (6Z)-Alkene Moiety
TransformationTypical ReagentsKey FeatureProduct
HydrogenationH2, Pd/CReduction of double bond1-Chloropentadecane
Epoxidationm-CPBASyn-addition of oxygen(6Z,7Z)-6,7-Epoxy-1-chloropentadecane
Syn-Dihydroxylation1. OsO4 (cat.), NMO; 2. NaHSO3Syn-addition of two -OH groups1-Chloro-(6Z,7Z)-pentadecane-6,7-diol
Anti-Dihydroxylation1. m-CPBA; 2. H3O+Anti-addition of two -OH groups1-Chloro-(6R,7S)-pentadecane-6,7-diol

Synthesis of Value-Added Building Blocks and Intermediates from (6Z)-1-Chloro-6-pentadecene

The bifunctional nature of (6Z)-1-chloro-6-pentadecene, possessing both a reactive primary alkyl chloride and a (Z)-configured internal double bond, makes it a versatile starting material for the synthesis of a variety of value-added building blocks and chemical intermediates. Strategic manipulation of these functional groups allows for the introduction of new functionalities and the construction of more complex molecular architectures.

The primary alkyl chloride moiety serves as a handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. viu.cachemistry.coach This site typically reacts via an SN2 mechanism, especially with strong nucleophiles. viu.cachemistry.coach Concurrently, the internal alkene is amenable to a host of addition and cleavage reactions, which can be controlled to achieve desired regiochemical and stereochemical outcomes. msu.edumasterorganicchemistry.com The interplay between the reactivity of these two sites allows for either selective functionalization or the simultaneous transformation of both.

The chemical versatility of (6Z)-1-chloro-6-pentadecene allows for a multitude of derivatization and functionalization strategies. These transformations can be broadly categorized by the reactive site they target: the terminal chloro group or the internal double bond.

The primary alkyl chloride is an excellent electrophilic site for nucleophilic substitution reactions. enamine.net A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide (B81097) introduces an azide functionality, a versatile precursor for amines or for use in click chemistry. wikipedia.org Similarly, cyanide salts can be used to extend the carbon chain and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The (6Z)-alkene offers a rich platform for a diverse array of addition reactions. The stereochemistry of the starting material is often influential in dictating the stereochemical outcome of the product. Some key transformations include:

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. The cis-configuration of the starting alkene typically yields a syn-epoxide. This epoxide is a valuable intermediate, susceptible to ring-opening by various nucleophiles to generate 1,2-difunctionalized products.

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond. This reaction breaks the 15-carbon chain into two smaller fragments with terminal functional groups, such as aldehydes, carboxylic acids, or alcohols, depending on the workup conditions. This strategy is particularly useful for synthesizing shorter-chain bifunctional molecules.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms. msu.edu

The following table summarizes several key derivatization reactions of (6Z)-1-chloro-6-pentadecene.

Reaction Type Reagents and Conditions Product Key Features
Nucleophilic Substitution (Azide)NaN₃, DMF, Heat(6Z)-1-Azido-6-pentadeceneIntroduction of an azide group for further functionalization.
Nucleophilic Substitution (Nitrile)NaCN, DMSO, Heat(7Z)-1-Cyano-7-pentadeceneCarbon chain extension and introduction of a nitrile group.
Epoxidationm-CPBA, CH₂Cl₂, rt(Z)-1-Chloro-6,7-epoxypentadecaneFormation of a reactive epoxide ring for further transformations.
Syn-Dihydroxylation1. OsO₄, NMO 2. NaHSO₃(6R,7S)-1-Chloro-6,7-pentadecanediolStereospecific formation of a syn-diol.
Oxidative Cleavage (Reductive Workup)1. O₃, CH₂Cl₂, -78 °C 2. Zn, H₂O6-Chlorohexanal and NonanalCleavage of the C=C bond to yield two aldehyde fragments.

Synthesis of Value-Added Building Blocks and Intermediates from (6Z)-1-Chloro-6-pentadecene

The strategic functionalization of (6Z)-1-chloro-6-pentadecene paves the way for the synthesis of various valuable building blocks. These intermediates can possess multiple functional groups, making them useful in the synthesis of more complex target molecules such as polymers, surfactants, or specialty chemicals.

One common strategy involves the initial conversion of the chloro group to a more versatile functional group, followed by the transformation of the alkene. For example, conversion of the chloride to an iodide via the Finkelstein reaction enhances its reactivity as an electrophile. doubtnut.comsarthaks.com Subsequent reaction with a suitable nucleophile, followed by manipulation of the alkene, can lead to a variety of bifunctional compounds.

Another approach is to utilize the alkene as a site for carbon-carbon bond formation. For instance, a Heck reaction or other palladium-catalyzed cross-coupling reactions could potentially be employed, although the reactivity of internal, unactivated alkenes can be challenging. rsc.org More advanced radical-mediated functionalizations of internal alkenes also offer pathways to complex structures. nih.gov

A particularly powerful method for generating valuable building blocks is the oxidative cleavage of the double bond. This reaction effectively splits the molecule into two smaller, functionalized fragments. As shown in the table below, the choice of workup conditions after ozonolysis dictates the nature of the resulting functional groups.

Starting Material Reagents and Conditions Intermediate Products Potential Applications
(6Z)-1-Chloro-6-pentadecene1. O₃, CH₂Cl₂, -78 °C 2. Zn/H₂O (Reductive)6-Chlorohexanal and NonanalPrecursors to amino acids, specialty polymers.
(6Z)-1-Chloro-6-pentadecene1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂ (Oxidative)6-Chlorohexanoic acid and Nonanoic acidSynthesis of polyesters, polyamides, and surfactants.
(6Z)-1-Chloro-6-pentadecene1. Epoxidation (m-CPBA) 2. Acid-catalyzed hydrolysis(6R,7R/6S,7S)-1-Chloro-6,7-pentadecanediolChiral building blocks, synthesis of specialty esters.
(6Z)-1-Azido-6-pentadecene1. O₃, CH₂Cl₂, -78 °C 2. NaBH₄ (Reductive)6-Azido-1-hexanol and 1-NonanolSynthesis of functionalized amines and amino alcohols.

Catalytic Transformations Involving 6z 1 Chloro 6 Pentadecene

Transition Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

The terminal chloro group of (6Z)-1-Chloro-6-pentadecene serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the reactivity of alkyl chlorides is generally lower than their bromide or iodide counterparts, significant advancements in catalyst design have made these transformations feasible.

Suzuki-Miyaura, Sonogashira, Stille, and Negishi Couplings

These cornerstone cross-coupling reactions provide powerful methods for introducing new carbon-based functionalities at the site of the chlorine atom.

Suzuki-Miyaura Coupling: This reaction pairs the alkyl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.org For unactivated secondary alkyl halides, nickel catalysts with diamine ligands have proven effective for couplings with alkylboranes at room temperature. nih.gov While specific examples with (6Z)-1-Chloro-6-pentadecene are not documented, the coupling of other long-chain alkyl halides suggests that with an appropriate palladium or nickel catalyst system, this transformation is achievable. The use of bisphosphine ligands with a large bite angle has been shown to be effective in the Suzuki-Miyaura coupling of other chloroalkenes. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction allows for the direct alkynylation of the alkyl chloride with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper co-catalyst. wikipedia.org While traditionally applied to aryl and vinyl halides, nickel-catalyzed versions have been developed for non-activated alkyl halides. wikipedia.org The reaction is generally carried out under mild conditions with a base like an amine. wikipedia.org

Stille Coupling: In the Stille coupling, an organotin reagent is coupled with the alkyl halide in the presence of a palladium catalyst. nih.gov Vinyl chlorides, which are generally less reactive, have been successfully used in Stille reactions, suggesting that the primary alkyl chloride of (6Z)-1-Chloro-6-pentadecene would also be a suitable substrate, likely with retention of the alkene's stereochemistry. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the alkyl halide, catalyzed by either palladium or nickel. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp3-hybridized carbon centers. organic-chemistry.orgwikipedia.org Given the development of palladium-N-heterocyclic carbene (NHC) catalyst systems, the cross-coupling of unactivated primary alkyl bromides with alkyl organozinc reagents can be achieved in high yield at room temperature, a methodology that could likely be adapted for the corresponding chloride. organic-chemistry.orgwikipedia.org

Table 1: Hypothetical Cross-Coupling Reactions of (6Z)-1-Chloro-6-pentadecene

Coupling ReactionReagentCatalyst System (Example)Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhos(6Z)-1-Aryl-6-pentadecene
SonogashiraTerminal alkynePd(PPh₃)₄ / CuI(6Z)-1-Alkynyl-6-pentadecene
StilleOrganostannanePd(PPh₃)₄(6Z)-1-Substituted-6-pentadecene
NegishiOrganozinc reagentPd-NHC complex(6Z)-1-Substituted-6-pentadecene

This table presents hypothetical products based on established cross-coupling methodologies.

Amination and Etherification Reactions via Catalysis

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with the alkyl halide. chemistrysteps.com While initially developed for aryl halides, the scope has been extended to include various amines and aryl groups under increasingly mild conditions. chemistrysteps.com The choice of phosphine (B1218219) ligand is critical for the successful amination of alkyl chlorides.

Catalytic Etherification: The formation of ethers from (6Z)-1-Chloro-6-pentadecene can be achieved through catalytic methods. For instance, the reaction with alcohols in the presence of an acid catalyst or mercury catalysts can yield ethers, although the latter is less desirable due to toxicity. researchgate.net The direct etherification of long-chain alcohols with alkenes has been reported using solid acid catalysts. youtube.com

Catalytic Hydrogenation and Selective Reduction of the Olefin

The internal double bond of (6Z)-1-Chloro-6-pentadecene can be selectively reduced through catalytic hydrogenation. The choice of catalyst is crucial to achieve hydrogenation of the alkene without affecting the chloro-substituent. Catalytic hydrogenation of alkenes is typically carried out using catalysts such as palladium, platinum, or nickel. youtube.comnih.gov The reaction generally proceeds with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

For the selective semi-hydrogenation of an internal alkyne to a (Z)-alkene, homogeneous palladium(0) catalysts with rigid bidentate ligands have shown high stereoselectivity. acs.org Similarly, zinc-anilide complexes have been used for the Z-selective semi-hydrogenation of alkynes. nih.gov While these examples are for alkynes, they highlight the potential for catalyst-controlled stereoselective hydrogenation. Unsupported thiolate-capped palladium nanoparticles have demonstrated high substrate-selectivity in alkene hydrogenation and isomerization, where the steric and electronic properties of the substrate influence the outcome. nih.gov Given these precedents, it is conceivable that a carefully chosen catalyst system could selectively hydrogenate the (Z)-alkene of (6Z)-1-Chloro-6-pentadecene to the corresponding saturated chloroalkane.

Enantioselective Transformations

The (6Z)-6-pentadecene moiety does not possess a prochiral center at the double bond itself. However, the introduction of functionality through catalytic reactions could potentially create new stereocenters. For instance, if a catalytic reaction were to functionalize one of the carbons of the double bond, a new chiral center would be formed. While specific examples of enantioselective transformations on (6Z)-1-Chloro-6-pentadecene are not reported, the principles of asymmetric catalysis could be applied. Chiral catalysts are known to induce enantioselectivity in a wide range of reactions, including hydrogenations and cross-couplings.

Organocatalytic Approaches to Functionalization

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for functionalizing organic molecules. While specific applications to (6Z)-1-Chloro-6-pentadecene are not documented, general organocatalytic methods for alkene functionalization could be applicable. For example, the difunctionalization of alkenes can be achieved using triarylamines as organic redox-catalysts. acs.org

Photocatalytic and Electrocatalytic Applications in (6Z)-1-Chloro-6-pentadecene Chemistry

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for late-stage C-H functionalization and for the activation of strong chemical bonds under mild conditions. nih.govrsc.org This methodology could potentially be applied to (6Z)-1-Chloro-6-pentadecene to either functionalize C-H bonds along the alkyl chain or to activate the C-Cl bond for subsequent reactions.

Electrocatalysis: Electrocatalysis provides another avenue for chemical transformations, particularly for the reduction of alkyl halides and the oxidation of chlorides. The electrochemical reduction of alkyl chlorides at lead cathodes can lead to dehalogenation. More advanced electrocatalytic systems could potentially be employed for more controlled functionalization reactions of (6Z)-1-Chloro-6-pentadecene.

Specialized Industrial and Niche Applications of 6z 1 Chloro 6 Pentadecene in Non Human Contexts

Role as a Specialty Chemical Intermediate in Advanced Organic Synthesis

The primary foreseeable role of (6Z)-1-Chloro-6-pentadecene is as a specialty chemical intermediate. Its bifunctional nature—possessing both a reactive alkyl chloride and a nucleophilic double bond—allows for a variety of synthetic transformations. The terminal chlorine atom can be displaced in nucleophilic substitution reactions to introduce a wide range of functional groups. For instance, it can be converted to alcohols, ethers, amines, or thiols.

The cis-configured double bond at the 6-position can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroformylation. This dual reactivity makes it a valuable precursor for creating complex molecules with long alkyl chains, which are of interest in fields like pheromone synthesis or the development of specialized organic materials. The synthesis of other (Z)-1-chloro-1-alkenes has been explored, highlighting the utility of such compounds as building blocks in organic chemistry. researchgate.net

Table 1: Potential Synthetic Transformations of (6Z)-1-Chloro-6-pentadecene

Functional GroupReaction TypePotential ReagentsResulting Functional Group
ChloroNucleophilic SubstitutionNaOH, H₂OAlcohol (-OH)
ChloroNucleophilic SubstitutionNaOR'Ether (-OR')
ChloroNucleophilic SubstitutionNaCNNitrile (-CN)
AlkeneEpoxidationm-CPBAEpoxide
AlkeneHydrogenationH₂, Pd/CAlkane
AlkeneDihydroxylationOsO₄, NMODiol

Application in Material Science for Polymer and Functional Material Development (e.g., as a monomer, linker, or modifier)

In material science, (6Z)-1-Chloro-6-pentadecene could theoretically be used in the synthesis of functional polymers. The alkene group allows it to act as a co-monomer in polymerization reactions with other olefins, potentially imparting unique properties to the resulting polymer due to its long, flexible side chain. tutorchase.com The presence of the chloro group provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone. This could be used to tailor the surface properties of materials, for example, to enhance hydrophobicity or to provide sites for further chemical reactions. The general principles of alkene polymerization are well-established, forming the basis for common plastics like polyethylene (B3416737) and polypropylene. tutorchase.com

The long pentadecenyl chain could also act as an internal plasticizer, increasing the flexibility of rigid polymers. Furthermore, it could serve as a linker molecule to connect different polymer chains or to anchor functional molecules to a substrate.

Research into Lubricant Additives and Performance Enhancers

Long-chain chlorinated hydrocarbons, specifically chlorinated paraffins, have been utilized as extreme pressure additives in lubricants. vantage-leuna.dehalogens.eu While (6Z)-1-Chloro-6-pentadecene is an alkene, its chlorinated nature suggests potential for similar applications. Under high pressure and temperature conditions at asperity contacts in machinery, the carbon-chlorine bond can break, and the chlorine can react with metal surfaces to form a sacrificial metal chloride layer. This layer has a lower shear strength than the base metal, which helps to prevent welding and reduces wear.

The long C15 alkyl chain would provide good solubility in hydrocarbon base oils. Research in this area would involve evaluating its performance in tribological tests and understanding the mechanism of film formation on metal surfaces. The presence of the double bond might offer additional reaction pathways under tribological stress, potentially influencing its performance as a lubricant additive.

Investigation as a Precursor for Detergent and Surfactant Synthesis (excluding human consumption)

The general structure of (6Z)-1-Chloro-6-pentadecene makes it a candidate for the synthesis of specialty surfactants for industrial use. Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The C15H29- chain of the molecule constitutes a substantial hydrophobic tail.

The hydrophilic head group could be introduced by reacting the terminal chloro group. For example, sulfonation of the corresponding alcohol (derived from the chloroalkene) could yield an anionic surfactant. Alternatively, reaction with a tertiary amine followed by quaternization could produce a cationic surfactant. The cis-double bond within the hydrophobic tail might affect the packing and, consequently, the surface properties of the surfactant, such as its critical micelle concentration and foaming ability. The synthesis of detergents from alkenes, typically through sulfonation or ethoxylation, is a common industrial process. tutorchase.com

Table 2: Potential Surfactant Types from (6Z)-1-Chloro-6-pentadecene

Reaction PathwayIntermediateHead GroupSurfactant Type
1. Hydrolysis2. Sulfation(6Z)-Pentadecen-1-ol-OSO₃⁻Anionic
Reaction with Tertiary AmineQuaternary Ammonium-N⁺R₃Cationic
Reaction with Polyethylene GlycolPolyether-(OCH₂CH₂)nOHNon-ionic

Potential Use in Agrochemical Research (e.g., precursor to crop protection agents, excluding direct human exposure)

In agrochemical research, novel molecules are constantly being designed and synthesized to act as pesticides, herbicides, or fungicides. The long alkyl chain of (6Z)-1-Chloro-6-pentadecene could be incorporated into new active ingredients to enhance their lipophilicity. This property can be crucial for the molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

The chloroalkene could serve as a starting material for the synthesis of more complex molecules with potential biological activity. The specific (6Z) stereochemistry and the position of the double bond could lead to compounds with highly specific interactions with biological targets. While no direct link has been established, the synthesis of complex organic molecules is a cornerstone of developing new crop protection agents.

Emerging Research Avenues and Future Perspectives for 6z 1 Chloro 6 Pentadecene

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Green Chemistry Profiles

The pursuit of green chemistry principles in the synthesis of specialty chemicals like (6Z)-1-Chloro-6-pentadecene is paramount for reducing environmental impact. scielo.org.mx Traditional methods for creating similar chloroalkenes can involve harsh reagents and generate significant waste. Future research should focus on developing more sustainable synthetic routes.

One promising area is the exploration of atom-economical reactions, which maximize the incorporation of all starting materials into the final product, thus minimizing waste. pnas.org For instance, instead of traditional halogenation methods that may use stoichiometric and potentially hazardous chlorinating agents, catalytic approaches could be investigated. While specific research on (6Z)-1-Chloro-6-pentadecene is not yet prevalent, general advancements in alkene synthesis provide a roadmap. A green approach for synthesizing electrophilic alkenes using a magnesium catalyst in aqueous conditions has been demonstrated for other compounds, showcasing the potential for using cheaper, less toxic catalysts and environmentally benign solvents like water. acs.org

Another avenue involves the use of greener bromination techniques for alkenes, which could be adapted for chlorination, using reagents like hydrogen peroxide and hydrobromic acid, which have a better environmental profile than traditional methods. acs.org The application of green metrics such as atom economy, E-factor, and effective mass yield would be crucial in evaluating and comparing the sustainability of these new synthetic pathways. acs.org

MetricTraditional Synthesis (Hypothetical)Green Synthesis (Prospective)
Atom Economy LowerHigher
E-Factor HigherLower
Solvent Use Often uses volatile organic compounds (VOCs)Aims for water or other green solvents
Catalyst May involve stoichiometric, hazardous reagentsFocuses on recyclable, non-toxic catalysts

This table presents a hypothetical comparison based on general principles of green chemistry, as specific data for (6Z)-1-Chloro-6-pentadecene is not available.

Exploration of Biomimetic Transformations and Biocatalysis

Nature offers a vast repository of enzymatic catalysts that can perform highly selective and efficient chemical transformations under mild conditions. youtube.com The application of biocatalysis to the synthesis of (6Z)-1-Chloro-6-pentadecene is a compelling research direction. Enzymes like haloalkane dehalogenases or those involved in the biosynthesis of halogenated natural products could be explored for their potential to stereoselectively introduce the chlorine atom onto the pentadecene backbone. nih.govepo.org

Biomimetic synthesis, which mimics natural chemical processes, could also inspire novel synthetic strategies. aalto.firsc.org While no biomimetic synthesis for (6Z)-1-Chloro-6-pentadecene has been reported, the general approach has been successful in the total synthesis of other complex natural products. aalto.firsc.org This could involve designing a synthetic cascade that emulates a proposed biosynthetic pathway, potentially leading to a more efficient and environmentally friendly process.

Furthermore, alkene cleaving dioxygenases (ADO) have been shown to oxidatively cleave C=C double bonds to form carbonyl compounds without the need for co-enzymes other than oxygen, presenting a green method for potential functionalization or degradation studies of (6Z)-1-Chloro-6-pentadecene. rsc.org

Biocatalytic ApproachPotential Application to (6Z)-1-Chloro-6-pentadecene
Haloalkane Dehalogenases Could be engineered for the reverse reaction of selective chlorination.
Cytochrome P450 Monooxygenases Potential for selective hydroxylation of the alkyl chain, creating derivatives. nih.gov
Lipases/Esterases Kinetic resolution if chiral centers are introduced into the molecule. nih.gov
Alkene Cleaving Dioxygenases (ADO) Oxidative cleavage of the double bond for degradation or functionalization. rsc.org

This table outlines potential applications of biocatalysis, as specific research on (6Z)-1-Chloro-6-pentadecene is not available.

Integration of Machine Learning and AI in Reaction Prediction and Optimization for the Compound

By training neural networks on large datasets of known chemical reactions, it's possible to predict the most likely products of a given set of reactants and reagents. acs.orgnih.govnih.gov This could be used to explore various synthetic routes to (6Z)-1-Chloro-6-pentadecene in silico, saving time and resources. For instance, ML models can predict reaction yields for different catalysts, solvents, and temperatures, helping to identify optimal conditions without extensive trial-and-error experimentation. pharmaceutical-technology.comacs.org

AI/ML ApplicationPotential Benefit for (6Z)-1-Chloro-6-pentadecene Research
Reaction Outcome Prediction In silico screening of potential synthetic routes, reducing experimental effort. acs.orgnih.gov
Yield Optimization Prediction of optimal reaction conditions (catalyst, solvent, temperature) for higher efficiency. pharmaceutical-technology.com
Automated Synthesis High-throughput screening of reaction conditions and rapid synthesis of derivatives. technologynetworks.com
Green Chemistry Integration AI tools can help identify greener and less toxic alternative reagents and solvents. chemcopilot.com

This table illustrates the potential of AI and machine learning in the context of (6Z)-1-Chloro-6-pentadecene, based on general trends in the field.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving (6Z)-1-Chloro-6-pentadecene

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. For reactions involving (6Z)-1-Chloro-6-pentadecene, advanced analytical techniques could play a crucial role in optimizing synthetic processes.

In-situ spectroscopy, such as Raman and infrared (IR) spectroscopy, allows for the continuous monitoring of reactant consumption and product formation without the need for sampling. rsc.orgacs.org This would be particularly useful for understanding the kinetics of the chlorination step or any subsequent functionalization reactions. For organometallic reactions that might be employed in the synthesis, in-situ monitoring can be especially challenging due to the air and moisture sensitivity of the species involved, but techniques like Raman spectroscopy have proven effective. acs.org

Techniques like scanning tunneling microscopy break single-molecule junctions (STMBJ) are emerging as powerful tools for monitoring chemical reactions at the single-molecule level, offering unprecedented detail about reaction mechanisms. chinesechemsoc.org While highly specialized, the application of such techniques could provide fundamental understanding of the reactivity of (6Z)-1-Chloro-6-pentadecene.

Analytical TechniqueInformation GainedRelevance to (6Z)-1-Chloro-6-pentadecene
In-situ Raman Spectroscopy Real-time monitoring of bond formation/breaking, reaction kinetics. rsc.orgOptimization of synthesis, understanding reaction mechanisms.
In-situ IR Spectroscopy Tracking changes in functional groups during the reaction.Confirming conversion and identifying intermediates.
Powder X-ray Diffraction (PXRD) Monitoring changes in crystalline phases during solid-state reactions. rsc.orgApplicable if mechanochemical synthesis methods are explored.
Scanning Tunneling Microscopy Break Single-Molecule Junctions (STMBJ) Real-time monitoring of reactions at the single-molecule level. chinesechemsoc.orgFundamental understanding of reactivity and reaction pathways.

This table highlights the potential of advanced analytical techniques for studying reactions involving (6Z)-1-Chloro-6-pentadecene, as specific applications have not yet been reported.

Comprehensive Life Cycle Assessment and Environmental Impact Analysis from a Research Perspective

A holistic understanding of the environmental footprint of a chemical compound requires a Life Cycle Assessment (LCA). annualreviews.org An LCA for (6Z)-1-Chloro-6-pentadecene would evaluate the environmental impacts associated with all stages of its life cycle, from raw material extraction and synthesis to its use and end-of-life. newswire.caacs.org

Key aspects of an LCA for this compound would include:

Cradle-to-gate analysis: Assessing the environmental impact of its production, including the energy and raw materials consumed, and the waste and emissions generated.

Use phase analysis: Evaluating the environmental implications of its potential applications.

End-of-life analysis: Considering the environmental fate of the compound, including its biodegradability and potential for recycling or safe disposal.

The use of industrial solvents in the synthesis process is a significant contributor to the environmental impact of many chemicals, leading to the release of volatile organic compounds (VOCs) and greenhouse gases. sustainablemanufacturingexpo.comvertecbiosolvents.comsolubilityofthings.comgrin.com An LCA would highlight the importance of using greener solvents in the production of (6Z)-1-Chloro-6-pentadecene.

Conducting an LCA at the research and development stage can guide the selection of more sustainable synthetic routes and raw materials, ultimately leading to a product with a lower environmental impact. earthshiftglobal.comp6technologies.com

LCA StageKey Considerations for (6Z)-1-Chloro-6-pentadecene
Raw Material Acquisition Sustainability of the sources for the C15 backbone and chlorine.
Manufacturing Energy consumption, solvent use, catalyst efficiency, and waste generation of the synthetic route.
Use and Application Potential for release into the environment during its application.
End-of-Life Biodegradability, potential for bioaccumulation, and options for recycling or disposal.

This table outlines the framework for a Life Cycle Assessment of (6Z)-1-Chloro-6-pentadecene, a crucial step for ensuring its long-term sustainability.

Q & A

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studying this compound?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:
  • Feasibility : Prioritize assays with available instrumentation (e.g., GC-MS over synchrotron-based techniques).
  • Novelty : Focus on understudied aspects (e.g., Z-configuration effects on reactivity).
  • Ethical Compliance : Adhere to chemical safety protocols despite data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.